Piperazinone,1-ethenyl-3,3-dimethyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.20956 g/mol It is a derivative of piperazine, characterized by the presence of an ethenyl group and two methyl groups attached to the piperazinone ring
Preparation Methods
The synthesis of Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) can be compared with other similar compounds such as:
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
1-Methylpiperazine: A derivative with a single methyl group attached to the piperazine ring.
1-Ethylpiperazine: Another derivative with an ethyl group attached to the piperazine ring.
The uniqueness of Piperazinone, 1-ethenyl-3,3-dimethyl- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4190-87-8 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-ethenyl-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6-5-9-8(2,3)7(10)11/h4,9H,1,5-6H2,2-3H3 |
InChI Key |
QZTUSHQYSLGEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(CCN1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.